3,5-Dihexyl-1,3,5-thiadiazinane-2-thione
Description
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione (C₁₆H₂₈N₂S₂) is a thiadiazine derivative featuring a six-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure includes two hexyl substituents at the N-3 and N-5 positions, which confer enhanced lipophilicity and stability compared to simpler analogs. This compound is synthesized via liquid-phase organic synthesis (LPOS) using polyethylene glycol (PEG-5000) as a soluble polymer support, yielding 40–68% purity with HPLC-MS confirmation . Its pharmacological profile includes antiparasitic activity against Trypanosoma cruzi and Trichomonas vaginalis, though cytotoxicity in mammalian cells (HeLa, HT-29) has also been reported .
Properties
CAS No. |
6317-22-2 |
|---|---|
Molecular Formula |
C15H30N2S2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
3,5-dihexyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C15H30N2S2/c1-3-5-7-9-11-16-13-17(15(18)19-14-16)12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
GCKQJSDLNOEUFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CN(C(=S)SC1)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of hexylamine with carbon disulfide and formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The general reaction scheme is as follows:
Formation of Dithiocarbamate: Hexylamine reacts with carbon disulfide to form hexyl dithiocarbamate.
Cyclization: The dithiocarbamate intermediate undergoes cyclization with formaldehyde to form the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3,5-Dihexyl-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. For instance, its anti-Alzheimer’s activity is attributed to its ability to inhibit the acetylcholinesterase enzyme, thereby increasing the levels of acetylcholine in the brain. This helps in improving cognitive functions and memory . The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects .
Comparison with Similar Compounds
Key Observations :
Table 2: Pharmacological Profiles
Mechanistic Insights :
- Antiparasitic Action : Dihexyl-THTT hydrolyzes in vivo to release isothiocyanates, which inhibit cysteine proteases critical for parasite survival .
- Anticancer Activity : Diphenyl-THTT induces apoptosis via mitochondrial pathway disruption, with IC₅₀ <4 μM in HeLa cells .
- Solubility-Activity Trade-off : Hydroxyethyl-THTT’s solubility limits cellular uptake despite strong in vitro anti-inflammatory effects .
Physicochemical Properties
Table 3: Structural and Spectral Data
Notable Trends:
Biological Activity
3,5-Dihexyl-1,3,5-thiadiazinane-2-thione is a member of the thiadiazine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies. The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets.
The molecular structure of this compound can be characterized by the following properties:
- Molecular Formula : CHNS
- Molecular Weight : 246.40 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Anticancer Activity
Research has demonstrated that compounds within the thiadiazine family exhibit significant anticancer properties. In particular, studies have focused on their effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Activity |
|---|---|---|---|
| This compound | HeLa | <4 | Potent |
| This compound | HT-29 | Moderate | |
| This compound | A549 | Moderate |
The compound showed an IC value of less than 4 µM against the HeLa cervical cancer cell line, indicating strong cytotoxic activity. Other studies have reported moderate activity against colorectal and lung carcinoma cells (HT-29 and A549) .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. The mechanism involves the inhibition of nitric oxide (NO) production:
| Compound | IC NO Inhibition (µM) | Activity |
|---|---|---|
| This compound | <0.4 - 14.9 | Potent |
The compound exhibited potent inhibition of NO production with IC values ranging from less than 0.4 µM to 14.9 µM across various assays .
The biological activities of this compound are believed to stem from its ability to form isothiocyanates and dithiocarbamic acid upon hydrolysis in biological systems. These metabolites are thought to interact with key enzymes involved in cancer progression and inflammation .
Case Studies
Several studies have been conducted to evaluate the efficacy of thiadiazine derivatives:
- Anticancer Study : A series of synthesized thiadiazine derivatives were tested against multiple cancer cell lines including HeLa and HT-29. The most potent compounds exhibited significant cytotoxicity and were further analyzed for their potential as drug candidates.
- Anti-inflammatory Study : The anti-inflammatory potential was assessed through in vitro NO inhibition assays. The results indicated that the compound effectively reduced NO levels in activated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
